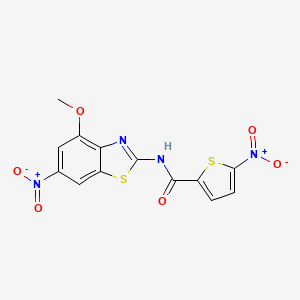

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

Description

N-(4-Methoxy-6-nitro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a nitro-substituted benzothiazole-thiophene hybrid compound. Its structure features a 1,3-benzothiazole core substituted with a methoxy group at position 4 and a nitro group at position 6, linked via a carboxamide bond to a 5-nitrothiophene moiety. This design combines electron-donating (methoxy) and electron-withdrawing (nitro) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4O6S2/c1-23-7-4-6(16(19)20)5-9-11(7)14-13(25-9)15-12(18)8-2-3-10(24-8)17(21)22/h2-5H,1H3,(H,14,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPDPYBGYZENRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, often using methanol and a base such as sodium methoxide.

Amidation: The final step involves the formation of the carboxamide group by reacting the nitrothiophene carboxylic acid with an amine derivative of the benzothiazole under dehydrating conditions, typically using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and methoxylation steps, and the employment of automated systems for precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of the nitro groups to amines can be achieved using reducing agents such as tin(II) chloride or catalytic hydrogenation.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the benzothiazole and thiophene rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles like sodium methoxide for methoxylation, and electrophiles like acyl chlorides for further functionalization.

Major Products

Oxidation: Formation of nitrobenzothiazole oxides.

Reduction: Conversion to amino derivatives.

Substitution: Various substituted benzothiazole and thiophene derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide exhibit significant antimicrobial activities. For instance, studies have shown that nitro-substituted heteroaromatic carboxamides can be effective against Mycobacterium tuberculosis cell lines, suggesting that this compound may also possess antitubercular properties due to its structural similarities .

Anticancer Potential

The compound's ability to inhibit specific enzymes involved in cancer pathways makes it a candidate for anticancer drug development. For example, similar benzothiazole derivatives have been studied for their effects on various cancer cell lines, indicating potential therapeutic roles in oncology .

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

Mechanism of Action

The mechanism by which N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The nitro and methoxy groups can participate in hydrogen bonding and electrostatic interactions, while the benzothiazole and thiophene rings provide a rigid framework for binding to target sites.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of nitrothiophene carboxamides and benzothiazole derivatives. Key structural analogues include:

Key Observations :

- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and chloro (Cl) groups enhance electrophilicity and may improve target binding but reduce solubility. For example, BTC-r (6-nitro substitution) exhibited antimicrobial activity comparable to standards .

- Electron-Donating Groups (EDGs) : Methoxy (OCH₃) and methyl (CH₃) groups improve solubility and metabolic stability. BTC-j (6-methoxy) showed potent activity against E. coli (MIC 3.125 µg/ml) .

- Hybrid Substituents : The target compound’s dual substitution (4-methoxy and 6-nitro) may balance solubility and bioactivity, a strategy seen in CBK277775 (chloro and methyl) .

Physicochemical and Spectral Properties

- IR/NMR Trends :

- Purity and Yield :

Antimicrobial Activity:

- Nitrothiophene carboxamides () exhibit narrow-spectrum antibacterial activity, likely targeting DNA gyrase or topoisomerase IV .

- BTC-j and BTC-r () demonstrated MIC values as low as 3.125 µg/ml against E. coli and P. aeruginosa, comparable to ciprofloxacin .

- Compound 13 () showed activity against Gram-positive pathogens, highlighting the role of fluorophenyl substituents in enhancing lipophilicity and membrane penetration .

Enzyme Inhibition:

- Benzothiazoles like BTC-j bind to DNA gyrase (PDB: 3G75) via hydrogen bonding and hydrophobic interactions, a mechanism likely shared by the target compound .

Pharmacological and Toxicological Profiles

Biological Activity

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 356.35 g/mol. The compound features a complex structure that includes a benzothiazole moiety, a nitro group, and a thiophene derivative, contributing to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving thiourea derivatives.

- Introduction of Functional Groups : Methoxy and nitro groups are introduced via electrophilic aromatic substitution.

- Amidation : The final step involves reacting the substituted benzothiazole with 5-nitrothiophene-2-carboxylic acid chloride in the presence of a base.

Antimicrobial Properties

Research has indicated that compounds containing the nitrothiophene moiety exhibit significant antimicrobial activity, particularly against Mycobacterium tuberculosis. The mechanism involves activation by F420-dependent nitroreductases that lead to the release of nitric oxide, which has bactericidal properties against both replicating and non-replicating bacteria .

Anticancer Activity

Benzothiazole derivatives, including this compound, have shown promising anticancer properties. Studies have demonstrated that modifications to the benzothiazole structure can enhance cytotoxic effects against various cancer cell lines by promoting apoptosis and inhibiting cell migration .

The biological activity of this compound can be attributed to its ability to intercalate with DNA and disrupt cellular processes. The nitro group undergoes bioreduction to form reactive intermediates that interact with cellular components, leading to apoptosis in cancer cells.

Case Studies and Research Findings

- Antimycobacterial Activity : A study showed that 5-nitrothiophenes were effective against M. tuberculosis, with low cytotoxicity and significant activity in non-replicating bacterial states .

- Anticancer Efficacy : In vitro studies indicated that compounds similar to N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-5-nitrothiophene exhibited IC50 values in the micromolar range against various cancer cell lines such as A431 and A549, suggesting strong potential for therapeutic applications .

- Toxicological Assessments : Chronic toxicity studies on related compounds have revealed potential carcinogenic properties at high doses, emphasizing the need for careful evaluation in drug development .

Comparative Analysis

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-5-nitrothiophene | C13H8N4O6S2 | Antimicrobial, Anticancer |

| 5-Nitrobenzothiazole | C7H4N2O2S | Anticancer |

| 4-Methoxybenzothiazole | C8H9N3O | Antimicrobial |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide?

- Methodology : The compound can be synthesized via coupling reactions using carbodiimide activators. For example, 1-propanephosphonic acid cyclic anhydride (T3P) in DMF activates the carboxylic acid group of 5-nitrothiophene-2-carboxylic acid, followed by reaction with 6-substituted-1,3-benzothiazol-2-amine derivatives. Triethylamine is often used to neutralize HCl byproducts. Reaction monitoring via TLC and purification via column chromatography are critical steps .

- Key Considerations : Optimize stoichiometry (e.g., 1:1 molar ratio of acid to amine) and reaction time (≥30 minutes per activation step). Use anhydrous conditions to prevent hydrolysis of intermediates.

Q. How can researchers validate the purity and structural identity of this compound post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : and NMR confirm substituent positions and nitro group integration. For example, nitro groups deshield adjacent protons, causing distinct downfield shifts (e.g., δ 8.83 ppm for aromatic protons near nitro groups) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion matching calculated exact mass within 1 ppm error) .

- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at λ ≈ 254 nm.

Advanced Research Questions

Q. What strategies are effective for resolving crystallographic data and intermolecular interactions of this compound?

- Crystallography Workflow :

Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).

Structure Solution : Employ SHELXT for phase problem resolution via intrinsic phasing or Patterson methods .

Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. For example, hydrogen bonds (N–H⋯N/O) and π-π stacking interactions stabilize crystal packing .

- Software Tools : WinGX or Olex2 for data integration, ORTEP for thermal ellipsoid visualization, and Mercury for intermolecular interaction analysis .

Q. How can computational modeling guide the structure-activity relationship (SAR) analysis of this compound?

- Approach :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., bacterial PFOR enzyme). Nitro groups and benzothiazole moieties often engage in hydrogen bonding with active-site residues .

- QSAR Modeling : Corrogate electronic parameters (Hammett σ constants for nitro groups) with antimicrobial activity data. For example, nitro groups enhance electron-withdrawing effects, influencing redox potential in anaerobic organisms .

- Experimental Validation : Compare computational predictions with in vitro assays (e.g., MIC values against Clostridium difficile or Giardia).

Q. How should researchers address conflicting spectroscopic data during structural characterization?

- Troubleshooting :

- Dynamic Effects : Rotamers or tautomers (e.g., nitro group resonance) may split NMR signals. Use variable-temperature NMR to coalesce peaks.

- Impurity Peaks : LC-MS or 2D NMR (e.g., HSQC, HMBC) differentiate byproducts. For example, residual DMF (δ 2.92 ppm in NMR) indicates incomplete purification .

Data Contradiction Analysis

Q. How to interpret discrepancies between theoretical and experimental logP values for this compound?

- Root Causes :

- Solvatomorphism : Crystalline vs. amorphous forms alter solubility. Measure logP via shake-flask method (octanol-water partition) under controlled pH.

- Nitro Group Tautomerism : Computational models (e.g., ChemAxon) may not account for resonance stabilization in nitro-thiophene systems.

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.